2-Methyl-2-(1-methyl-1H-pyrazol-5-yl)butanoic acid 2-Methyl-2-(1-methyl-1H-pyrazol-5-yl)butanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17829596
InChI: InChI=1S/C9H14N2O2/c1-4-9(2,8(12)13)7-5-6-10-11(7)3/h5-6H,4H2,1-3H3,(H,12,13)
SMILES:
Molecular Formula: C9H14N2O2
Molecular Weight: 182.22 g/mol

2-Methyl-2-(1-methyl-1H-pyrazol-5-yl)butanoic acid

CAS No.:

Cat. No.: VC17829596

Molecular Formula: C9H14N2O2

Molecular Weight: 182.22 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-2-(1-methyl-1H-pyrazol-5-yl)butanoic acid -

Specification

Molecular Formula C9H14N2O2
Molecular Weight 182.22 g/mol
IUPAC Name 2-methyl-2-(2-methylpyrazol-3-yl)butanoic acid
Standard InChI InChI=1S/C9H14N2O2/c1-4-9(2,8(12)13)7-5-6-10-11(7)3/h5-6H,4H2,1-3H3,(H,12,13)
Standard InChI Key XHHQBHISJWTPQA-UHFFFAOYSA-N
Canonical SMILES CCC(C)(C1=CC=NN1C)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrazole ring—a five-membered aromatic system with two adjacent nitrogen atoms—substituted with a methyl group at the 1-position (N-methyl) and another methyl group at the 5-position. This heterocycle is covalently linked to a 2-methylbutanoic acid moiety, creating a sterically hindered carboxylic acid (Figure 1). The stereochemistry at the branched carbon (C2 of the butanoic acid) may lead to chirality, though specific enantiomeric data remain undocumented .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₉H₁₄N₂O₂
Molecular Weight182.22 g/mol
SMILES NotationCC(C)(C(=O)O)C1=CC=NN1C
LogP (Octanol-Water)0.85 (estimated)
Hydrogen Bond Donors1 (carboxylic -OH)
Hydrogen Bond Acceptors4 (2 × N, 2 × O)
Topological Polar Surface Area65.5 Ų

The calculated LogP value indicates moderate lipophilicity, suggesting balanced membrane permeability and aqueous solubility—a desirable trait for drug candidates .

Synthesis and Structural Modification

Synthetic Pathways

While no explicit synthesis for 2-methyl-2-(1-methyl-1H-pyrazol-5-yl)butanoic acid is documented, analogous pyrazole-carboxylic acids are typically synthesized via:

  • Cyclocondensation: Reaction of hydrazines with 1,3-diketones or β-keto esters under acidic or thermal conditions.

  • 1,3-Dipolar Cycloaddition: Coupling of diazo compounds with alkynes or alkenes.

For this compound, a plausible route involves:

  • Step 1: Synthesis of 1-methyl-1H-pyrazol-5-amine via hydrazine and acetylacetone cyclization.

  • Step 2: Alkylation with methyl 2-bromobutyrate to introduce the branched chain.

  • Step 3: Hydrolysis of the ester to the carboxylic acid using aqueous NaOH or HCl .

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsYield (Estimated)
1NH₂NH₂, AcOH, reflux, 6h65–75%
2Methyl 2-bromobutyrate, K₂CO₃, DMF, 80°C50–60%
32M HCl, reflux, 3h85–90%

Industrial and Research Applications

Pharmaceutical Development

The compound’s scaffold is a candidate for:

  • Prodrug Design: Esterification of the carboxylic acid to improve bioavailability.

  • Kinase Inhibitors: Pyrazole moieties are prevalent in ATP-competitive inhibitors (e.g., crizotinib analogs) .

Material Science

Coordination polymers formed with transition metals (e.g., Cu²⁺, Zn²⁺) could exploit the carboxylic acid’s chelating ability for catalytic or sensing applications .

Risk CategoryMitigation Strategy
InhalationUse fume hood; monitor air quality
Skin ContactImmediate washing with soap/water
EnvironmentalAvoid release into waterways

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